molecular formula C29H30ClN3O3S B1461616 Rhodamine B isothiocyanate CAS No. 36877-69-7

Rhodamine B isothiocyanate

Cat. No. B1461616
CAS RN: 36877-69-7
M. Wt: 536.1 g/mol
InChI Key: ASPXTKVHMNAXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodamine B isothiocyanate (RBITC) is a fluorescent dye . It is commonly used in biological imaging and labeling applications . It can be covalently attached to amino groups on proteins and other biomolecules, making it useful for fluorescent labeling of cells and tissues .


Synthesis Analysis

An efficient synthesis for silicon-rhodamines was developed, enabling the preparation and evaluation of silicon-rhodamine isothiocyanate (SITC) as a novel tool for facile fluorescent labeling . Ease of use in conjugation to amino groups, high stability, and excellent photophysical properties are demonstrated .


Molecular Structure Analysis

Rhodamine B isothiocyanate has an isothiocyanate functional group that can be covalently attached to amino groups on proteins inside cells .


Chemical Reactions Analysis

Rhodamine B isothiocyanate exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence .


Physical And Chemical Properties Analysis

Rhodamine B isothiocyanate is an organic fluorescence dye . It is widely used as a fluorescent tag in a variety of biological applications . It exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence .

Scientific Research Applications

  • Fluorescent and Plasmonic Materials

    • Field : Applied Sciences
    • Application : RITC is used in the synthesis of silver nanoparticles (AgNPs) functionalized with fluorescent molecules .
    • Method : The AgNPs are functionalized with RITC and fluorescein isothiocyanate (FITC). The chemical structure and optical properties of the particle-dye systems are evaluated using UV-Vis spectroscopy, dynamic light scattering (DLS) measurements, and synchrotron radiation X-ray photoelectron spectroscopy (SR-XPS) .
    • Results : The results demonstrate that by combining plasmonics and fluorescence, these AgNPs can be used as promising systems in biosensing and imaging applications .
  • Protein Unfolding

    • Field : Biochemistry
    • Application : RITC is used as an extrinsic fluorophore to measure rotational motions of proteins .
    • Method : The fluorescence anisotropy values of RITC covalently linked to myoglobin protein are measured in aqueous solutions of increased methanol content .
    • Results : Methanol-induced unfolding is revealed by the transition from constrained to free rotation of the covalently attached RITC .
  • Fluorescence Detection in Microscopy

    • Field : Cell Biology
    • Application : RITC is a cell-permeant fluorogenic dye most often used as a conjugate to antibodies and proteins for fluorescence detection in microscopy .
    • Method : RITC is used in conjunction with immunohistochemistry for multi-labeling studies .
    • Results : It displays excitation/emission maxima of 570/595 nm, respectively .
  • Neuronal Tracing

    • Field : Neuroscience
    • Application : RITC has been used as an anterograde and retrograde tracer in neurons .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The specific results or outcomes are not detailed in the source .
  • Apoptosis Detection

    • Field : Cell Biology
    • Application : RITC has been used in nanoparticles to detect apoptosis .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The specific results or outcomes are not detailed in the source .
  • Bacterial Labeling

    • Field : Microbiology
    • Application : RITC has been used as a fluorescent probe to label the pathogenic bacterium Staphylococcus aureus .
    • Method : The specific methods of application are not detailed in the sources .
    • Results : The specific results or outcomes are not detailed in the sources .
  • Tracer Dye

    • Field : Environmental Sciences
    • Application : RITC is often used as a tracer dye within water to determine the rate and direction of flow and transport .
    • Method : The specific methods of application are not detailed in the source .
    • Results : Rhodamine dyes fluoresce and can thus be detected easily and inexpensively with fluorometers .
  • Labeling Type I Collagen

    • Field : Biochemistry
    • Application : RITC has been used to label type I collagen (C1) .
    • Method : The specific methods of application are not detailed in the sources .
    • Results : The specific results or outcomes are not detailed in the sources .
  • Labeling Immunoglobulins

    • Field : Immunology
    • Application : RITC has been used for labeling immunoglobulins as a fluorescent probe of living cells .
    • Method : The specific methods of application are not detailed in the sources .
    • Results : The specific results or outcomes are not detailed in the sources .
  • Field : Biochemistry
  • Application : RITC has been used in Rhodamine-labeled synthetic APF .
  • Method : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .
  • Field : Biochemistry
  • Application : RITC has been used in preparations of protein and fluorescent conjugates .
  • Method : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .
  • Field : Chemistry
  • Application : RITC is used as a fluorescent red dye .
  • Method : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .
  • Field : Environmental Sciences
  • Application : RITC is often used as a tracer dye within water to determine the rate and direction of flow and transport .
  • Method : The specific methods of application are not detailed in the source .
  • Results : Rhodamine dyes fluoresce and can thus be detected easily and inexpensively with fluorometers .
  • Field : Microbiology
  • Application : RITC has been used as a fluorescent probe to label the pathogenic bacterium Staphylococcus aureus .
  • Method : The specific methods of application are not detailed in the sources .
  • Results : The specific results or outcomes are not detailed in the sources .
  • Field : Biochemistry
  • Application : RITC is also used to label type I collagen (C1) .
  • Method : The specific methods of application are not detailed in the sources .
  • Results : The specific results or outcomes are not detailed in the sources .
  • Field : Immunology
  • Application : Other applications include labeling immunoglobulins as a fluorescent probe of living cells .
  • Method : The specific methods of application are not detailed in the sources .
  • Results : The specific results or outcomes are not detailed in the sources .
  • Field : Biochemistry
  • Application : RITC has been used in Rhodamine-labeled synthetic APF .
  • Method : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .
  • Field : Biochemistry
  • Application : RITC is used in preparations of protein and fluorescent conjugates .
  • Method : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Rhodamine B isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

The future application of Rhodamine B isothiocyanate could be in diverse areas of research such as drug or gene delivery . An efficient synthesis for silicon-rhodamines was developed, enabling the preparation and evaluation of silicon-rhodamine isothiocyanate (SITC) as a novel tool for facile fluorescent labeling .

properties

IUPAC Name

[9-(2-carboxy-6-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)19-12-14-21-25(16-19)35-26-17-20(32(7-3)8-4)13-15-22(26)27(21)28-23(29(33)34)10-9-11-24(28)30-18-36;/h9-17H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPXTKVHMNAXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC=C4N=C=S)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodamine B isothiocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhodamine B isothiocyanate
Reactant of Route 2
Rhodamine B isothiocyanate
Reactant of Route 3
Rhodamine B isothiocyanate
Reactant of Route 4
Reactant of Route 4
Rhodamine B isothiocyanate
Reactant of Route 5
Rhodamine B isothiocyanate
Reactant of Route 6
Rhodamine B isothiocyanate

Citations

For This Compound
7,450
Citations
O Ma, M Lavertu, J Sun, S Nguyen… - Carbohydrate …, 2008 - Elsevier
… Reaction conditions were established that permit precise coupling of rhodamine B isothiocyanate with structurally distinct chitosans. Precise labeling (0.5% mol/mol or 1.0% mol/mol) …
Number of citations: 96 www.sciencedirect.com
I Fratoddi, A Cartoni, I Venditti, D Catone… - Journal of colloid and …, 2018 - Elsevier
… Gold nanoparticles with an average diameter of 10 nm, functionalized by the dye molecule rhodamine B isothiocyanate, have been synthesized. The resulting material has been …
Number of citations: 53 www.sciencedirect.com
I Fratoddi, C Battocchio, G Iucci, D Catone, A Cartoni… - Applied Sciences, 2021 - mdpi.com
This paper presents the synthesis of silver nanoparticles (AgNPs) functionalized with fluorescent molecules, in particular with xanthene-based dyes, ie, fluorescein isothiocyanate (FITC, …
Number of citations: 11 www.mdpi.com
Z Jiang, B Dong, B Chen, J Wang, L Xu, S Zhang… - small, 2013 - Wiley Online Library
The synthesis of Au@mesoporous SiO 2 /rhodamine B isothiocyanate (Au@mSiO 2 /RBITC) composite nanoparticles (NPs) is presented and their unique biofunctional properties are …
Number of citations: 104 onlinelibrary.wiley.com
S Thanos, M Vidal-Sanz, AJ Aguayo - Brain research, 1987 - Elsevier
… Key words: Rat visual system; Axonal transport; Fluorescent tracer; Rhodamine-B-isothiocyanate We have used the fluorescent dye Rhodamine-B-Isothiocyanate (RITC) as an …
Number of citations: 78 www.sciencedirect.com
A El-Bindary, Z Anwar, T El-Shafaie - Journal of Molecular Liquids, 2021 - Elsevier
… In this work quercetin flavonoid was assessed using Rhodamine B Isothiocyanate (RBITC) dye in absence and presence of SiO 2 nanoparticles at pH = 7 using Tris-HCl buffer solution. …
Number of citations: 21 www.sciencedirect.com
H Shi, X He, K Wang, Y Yuan, K Deng, J Chen… - … , Biology and Medicine, 2007 - Elsevier
… We report here a novel bioprobe based on Rhodamine B isothiocyanate doped silica-coated fluorescent nanoparticles (RBITC-DSFNPs) for early-stage apoptosis detection and imaging…
Number of citations: 52 www.sciencedirect.com
K Kim, HB Lee, YM Lee, KS Shin - Biosensors and Bioelectronics, 2009 - Elsevier
Rhodamine B isothiocyanate (RhBITC) is a prototype dye molecule that is widely used as a fluorescent tag in a variety of biological applications. We report in this work that once RhBITC …
Number of citations: 39 www.sciencedirect.com
K Kim, YM Lee, JW Lee, KS Shin - Langmuir, 2009 - ACS Publications
We report here the use of micrometer-sized silver (μAg) powders to enhance the fluorescence emission of rhodamine B isothiocyanate (RhBITC). Our findings clearly show that the …
Number of citations: 23 pubs.acs.org
T Yang, D Sun, P Xu, S Li, Y Cen, Y Li, Q Xu, Y Sun… - Biomed. Res, 2017 - researchgate.net
The aim of this study was to label Bovine Serum Albumin (BSA) by Rhodamine B Isothiocyanate (RBITC) and test its stability in vivo. RBITC-BSA was labelled by the improved Marshall’…
Number of citations: 9 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.